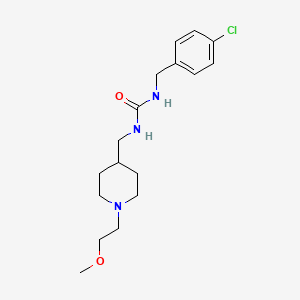

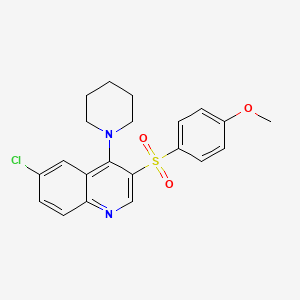

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-(4-Chlorobenzyl)-3-((1-(2-methoxyethyl)piperidin-4-yl)methyl)urea is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is also known as BAY 41-2272 and is a potent and selective activator of the enzyme soluble guanylyl cyclase (sGC). The activation of sGC leads to an increase in cyclic guanosine monophosphate (cGMP) levels, which plays a crucial role in various physiological processes.

Applications De Recherche Scientifique

Synthesis and Biochemical Evaluation

A study by Vidaluc et al. (1995) focused on the synthesis of a series of flexible 1-(2-aminoethoxy)-3-ar(o)yl(thio)ureas, assessed for antiacetylcholinesterase activity. This research aimed to optimize the spacer length between pharmacophoric moieties, exploring compounds with greater conformational flexibility. They found that a flexible spacer is compatible with high inhibitory activities, especially when the benzyl group attached to the basic nitrogen is replaced by a cyclohexyl group, indicating that an aromatic residue is not essential for activity (Vidaluc et al., 1995).

Inhibitors of Soluble Epoxide Hydrolase

Rose et al. (2010) synthesized 1,3-disubstituted ureas with a piperidyl moiety as inhibitors of human and murine soluble epoxide hydrolase (sEH). They observed substantial improvements in pharmacokinetic parameters compared to previous inhibitors. This novel sEH inhibitor demonstrated significant potency in reducing hyperalgesia in vivo, suggesting its potential in pain management (Rose et al., 2010).

Corrosion Inhibition

Jeeva et al. (2015) investigated the use of Mannich bases, including 1-(piperidin-1-yl(pyridin-4-yl)methyl)urea, as corrosion inhibitors for mild steel surfaces in hydrochloric acid solutions. They found that these compounds are effective in reducing corrosion, with the inhibition efficiency increasing with the concentration of the inhibitors. This application is significant for industries dealing with metal preservation (Jeeva et al., 2015).

Anticancer Agents

A study by Feng et al. (2020) explored the synthesis and biological evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives as new anticancer agents. They demonstrated significant antiproliferative effects on various cancer cell lines, identifying these compounds as potential BRAF inhibitors for cancer treatment (Feng et al., 2020).

Corrosion Inhibition in Acid Solutions

Bahrami and Hosseini (2012) investigated the inhibition effect of certain urea compounds in hydrochloric acid solutions on mild steel. Their findings suggest that these compounds act as mixed-type inhibitors, highlighting their potential use in industries where steel corrosion is a concern (Bahrami & Hosseini, 2012).

Sulfamylurea Hypoglycemic Agents

Sarges et al. (1976) developed a series of novel sulfamylurea derivatives with enhanced hypoglycemic activity. These compounds show promise in diabetes treatment, particularly for their potent action in lowering blood glucose levels (Sarges et al., 1976).

Propriétés

IUPAC Name |

1-[(4-chlorophenyl)methyl]-3-[[1-(2-methoxyethyl)piperidin-4-yl]methyl]urea |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H26ClN3O2/c1-23-11-10-21-8-6-15(7-9-21)13-20-17(22)19-12-14-2-4-16(18)5-3-14/h2-5,15H,6-13H2,1H3,(H2,19,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BXOMSFUJSATQJV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCCN1CCC(CC1)CNC(=O)NCC2=CC=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H26ClN3O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

339.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-(4-chlorophenyl)-N-(4-fluorobenzyl)-5-oxo-4,5-dihydro-[1,2,3]triazolo[1,5-a]quinazoline-8-carboxamide](/img/no-structure.png)

![5-((4-Fluorophenyl)(4-methylpiperazin-1-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2888642.png)

![4-{[1-(2-Chloro-6-fluorobenzoyl)pyrrolidin-3-yl]oxy}-2-methylpyrimidine](/img/structure/B2888643.png)

![Methylethyl 2-{2-[2-(4-methylphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2888648.png)

![N-[2-(4-Chloro-3-fluorophenoxy)ethyl]but-2-ynamide](/img/structure/B2888650.png)

![2-methylindeno[1,2,3-de]phthalazin-3(2H)-one](/img/structure/B2888655.png)

![3-(2-methoxyethyl)-1,7-dimethyl-9-(2-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2888657.png)

![1-ethyl-4-[(4-nitrophenoxy)methyl]-1H-pyrazole](/img/structure/B2888659.png)

![Methyl 1-((3,4-dimethoxyphenyl)(6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxylate](/img/structure/B2888660.png)